2-Aminohippuric acid

Descripción

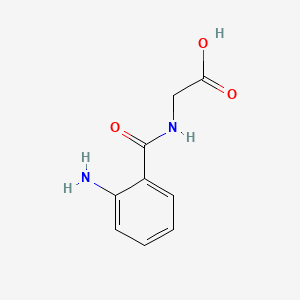

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-[(2-aminobenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5,10H2,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFPNMKDESPGBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50200573 | |

| Record name | 2-Aminohippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

526-21-6 | |

| Record name | N-(2-Aminobenzoyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminohippuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminohippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Endogenous Biosynthesis and Regulatory Mechanisms of 2 Aminohippuric Acid Metabolism

Mechanisms of Hepatic Synthesis

The liver is a primary site for the synthesis of 2-aminohippuric acid. researchgate.netnih.govumass.edu The core mechanism involves the conjugation of two precursor molecules: anthranilic acid and the amino acid glycine (B1666218). hmdb.canih.gov This synthesis represents a specialized metabolic function of the liver. aacrjournals.org

The conjugation reaction is generally understood to be a two-step enzymatic process common to the metabolism of xenobiotic carboxylic acids and the formation of other amino acid conjugates. al-edu.com

Activation of the Carboxylic Acid: The first step involves the activation of the carboxyl group on anthranilic acid to form a reactive acyl-coenzyme A (acyl-CoA) thioester. al-edu.com This reaction is ATP-dependent and is catalyzed by an acyl-CoA synthetase. al-edu.com

Acyl Transfer: The second step is the transfer of the activated acyl group (o-aminobenzoyl-CoA) to the amino group of glycine. al-edu.com This N-acetylation is catalyzed by a specific N-acyltransferase enzyme, likely glycine N-acyltransferase (GLYAT), which is known to produce various N-acylglycines. al-edu.comhmdb.ca

This hepatic synthesis pathway effectively links a metabolite from the kynurenine (B1673888) pathway (anthranilic acid) with a common amino acid (glycine), highlighting the liver's central role in integrating different metabolic routes.

Enzymatic Pathways and Precursor Utilization in Kynurenine Metabolism

The synthesis of this compound is directly dependent on the availability of its precursor, anthranilic acid. hmdb.ca Anthranilic acid is a key metabolite generated from the kynurenine pathway, which is the principal route for tryptophan metabolism in the body, accounting for over 90% of tryptophan degradation. mdpi.commdpi.com

The enzymatic cascade that leads from tryptophan to anthranilic acid serves as a crucial upstream component for this compound biosynthesis.

Initiation of the Pathway: The essential amino acid tryptophan is the starting precursor. mdpi.com The initial and rate-limiting step is the conversion of tryptophan to N'-formylkynurenine. This reaction is catalyzed by two distinct enzymes:

Tryptophan 2,3-dioxygenase (TDO): Primarily located in the liver. cpn.or.kr

Indoleamine 2,3-dioxygenase (IDO): Found in various other tissues and immune cells. mdpi.comcpn.or.kr

Formation of Kynurenine: N'-formylkynurenine is subsequently hydrolyzed to form kynurenine by the enzyme kynurenine formamidase (or arylformamidase). mdpi.commdpi.com

Generation of Anthranilic Acid: Kynurenine stands at a metabolic branch point. One of its fates is to be cleaved by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme kynureninase (KYNU). bevital.no This enzymatic action yields anthranilic acid and alanine. mdpi.combevital.no

Regulatory control over this pathway significantly influences the production of anthranilic acid and, consequently, this compound. The enzymes TDO and especially IDO are major points of regulation. IDO is known to be strongly induced by pro-inflammatory cytokines, such as interferon-gamma (IFN-γ). bevital.no This links immune activation and inflammatory states to an increased flux through the kynurenine pathway, potentially increasing the pool of anthranilic acid available for hepatic conjugation into this compound.

Data Tables

Table 1: Key Precursors in the Biosynthesis of this compound

| Precursor | Role in Pathway | Source |

| Tryptophan | Initial essential amino acid | Kynurenine Pathway |

| N'-formylkynurenine | First intermediate from tryptophan | Kynurenine Pathway |

| Kynurenine | Central intermediate | Kynurenine Pathway |

| Anthranilic Acid | Direct precursor for conjugation | Kynurenine Pathway |

| Glycine | Amino acid for conjugation | Amino Acid Pool |

Table 2: Enzymatic Steps Leading to this compound Formation

| Enzyme | Substrate(s) | Product(s) | Pathway Step |

| Tryptophan 2,3-dioxygenase (TDO) / Indoleamine 2,3-dioxygenase (IDO) | Tryptophan, O₂ | N'-formylkynurenine | Kynurenine Pathway Initiation |

| Kynurenine Formamidase | N'-formylkynurenine, H₂O | Kynurenine, Formate (B1220265) | Kynurenine Formation |

| Kynureninase (KYNU) | Kynurenine, H₂O | Anthranilic Acid, Alanine | Anthranilic Acid Generation |

| Acyl-CoA Synthetase (Generic) | Anthranilic Acid, ATP, CoA | o-Aminobenzoyl-CoA, AMP, PPi | Hepatic Conjugation (Activation) |

| Glycine N-acyltransferase (GLYAT) | o-Aminobenzoyl-CoA, Glycine | This compound, CoA | Hepatic Conjugation (Acyl Transfer) |

Advanced Metabolomic Profiling and Biomarker Discovery of Circulating 2 Aminohippuric Acid

Identification and Quantitative Analysis in Human Physiological Fluids

The detection and quantification of 2-Aminohippuric acid in human physiological fluids, such as plasma, serum, and urine, are crucial for its study as a potential biomarker. Various advanced analytical techniques have been developed for this purpose, offering high sensitivity and specificity.

Primarily, methods based on mass spectrometry coupled with liquid chromatography are employed. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a robust and widely used technique for the quantitative analysis of metabolites in complex biological samples. nih.govnih.gov For instance, a reliable method for quantifying para-aminohippuric acid (a positional isomer of this compound, often used in renal function studies) in human plasma and urine utilizes liquid chromatography coupled to electrospray ionization and tandem mass spectrometry (HPLC-ESI-CID-MS/MS). nih.gov This approach involves sample preparation steps like protein precipitation for plasma and dilution for urine, followed by chromatographic separation and mass spectrometric detection. nih.gov Similar methodologies are applied for the broader profiling of amino acids and related metabolites, including this compound, in large-scale epidemiological studies. nih.govmedrxiv.org

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is another established method. This technique separates the compound from other components in the sample, and its concentration is determined by measuring its UV absorbance at a specific wavelength. researchgate.net While sensitive, LC-MS/MS methods often provide higher specificity and are preferred for metabolomic profiling where numerous compounds are measured simultaneously. nih.govcabidigitallibrary.org

The table below summarizes the key analytical methods used for the determination of aminohippuric acid isomers in biological fluids.

| Analytical Technique | Biological Matrix | Key Features | Reference |

|---|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Plasma, Urine | High sensitivity and specificity; suitable for multiplexing (analyzing multiple metabolites simultaneously). Uses multiple reaction monitoring (MRM) for precise quantification. | nih.govnih.gov |

| High-Performance Liquid Chromatography (HPLC) with UV Detection | Serum, Urine | Simple, rapid, and sensitive method. Requires sample deproteinization. Quantification is based on UV absorbance. | researchgate.net |

Epidemiological Investigations into Associations with Disease States: Breast Cancer as a Case Study

Recent advances in metabolomics have enabled large-scale investigations into the associations between circulating metabolites and various diseases. In this context, this compound has emerged as a metabolite of interest in breast cancer research.

Several large-scale, prospective nested case-control studies have identified a significant inverse association between circulating levels of this compound and the risk of developing breast cancer. nih.govmedrxiv.orgresearchgate.net A major study conducted within the Nurses' Health Study II (NHSII), which included 1,057 breast cancer cases and 1,057 matched controls among predominantly premenopausal women, found that higher levels of this compound were associated with a lower risk of breast cancer. nih.govresearchgate.netwikipedia.org

In this study, after adjusting for established breast cancer risk factors, the odds ratio (OR) for breast cancer per one-standard-deviation increase in this compound levels was 0.85 (95% Confidence Interval [CI], 0.77–0.93). nih.gov This statistically significant inverse association highlights the potential of this compound as a biomarker for breast cancer risk. The association remained significant even after correcting for multiple hypothesis testing. medrxiv.orgresearchgate.net The findings suggest that women with higher circulating concentrations of this metabolite have a reduced likelihood of a breast cancer diagnosis. nih.gov

The table below presents a summary of the key epidemiological findings from the Nurses' Health Study II.

| Study Population | Number of Cases/Controls | Metabolite | Adjusted Odds Ratio (OR) per 1-SD Increase | 95% Confidence Interval (CI) | Reference |

|---|---|---|---|---|---|

| Nurses' Health Study II (Predominantly Premenopausal Women) | 1057 / 1057 | This compound | 0.85 | 0.77 - 0.93 | nih.gov |

While the precise mechanisms underlying the observed inverse association between this compound and breast cancer risk are not yet fully elucidated, several hypotheses have been proposed based on its metabolic origin and the biological activities of related compounds. nih.gov Experimental studies are warranted to confirm these hypotheses. nih.gov

Link to Tryptophan Metabolism: this compound is the glycine (B1666218) conjugate of anthranilic acid (also known as 2-aminobenzoic acid). medrxiv.orghmdb.ca Anthranilic acid is a metabolite in the kynurenine (B1673888) pathway, which is the primary route for tryptophan degradation. nih.govhmdb.ca The tryptophan metabolic pathway is increasingly recognized for its crucial role in cancer biology, particularly in modulating immune responses within the tumor microenvironment. nih.gov Alterations in this pathway can affect tumoral immune resistance, and its components are being explored as therapeutic targets. nih.govnih.gov The levels of this compound may, therefore, reflect specific activities within this pathway that are protective against carcinogenesis.

Anti-inflammatory and Antioxidant Properties of Precursors: The precursor of this compound, anthranilic acid, belongs to a class of compounds that has been investigated for various biological activities. Derivatives of anthranilic acid have been reported to possess anti-inflammatory properties. researchgate.net Chronic inflammation and oxidative stress are known drivers of tumorigenesis. mdpi.com It is hypothesized that this compound or its metabolic precursors could exert chemopreventive effects by mitigating inflammation and reducing oxidative damage, thereby interfering with cancer initiation and progression. Some studies have noted that related hippuric acids possess antioxidant potential. cabidigitallibrary.org

Modulation of Cellular Proliferation: Some derivatives of the anthranilic acid scaffold have demonstrated antiproliferative effects in cancer cell lines. nih.govresearchgate.net For example, specific anthranilic acid esters have been shown to inhibit the growth of human prostate cancer cells. researchgate.net While direct evidence for this compound is lacking, it is plausible that it could share or contribute to similar antiproliferative mechanisms, potentially by interacting with signaling pathways that control cell growth and survival.

Biological Functions and Physiological Modulations Mediated by 2 Aminohippuric Acid

Investigations into Intrinsic Biological Roles and Cellular Signaling

2-Aminohippuric acid, also known as o-aminobenzoylglycine, is an organic compound classified as a hippuric acid. hmdb.ca It is composed of an anthranilic acid molecule, also called 2-aminobenzoic acid, conjugated to the amino acid glycine (B1666218). hmdb.ca The presence of this compound has been confirmed in human blood, indicating it is an endogenous metabolite. hmdb.ca

Its metabolic origin is linked to the kynurenine (B1673888) pathway, which is the primary route for the breakdown of the essential amino acid tryptophan. hmdb.caresearchgate.net this compound is specifically a glycine conjugate of anthranilic acid, a product of this pathway. researchgate.net

Recent metabolomic studies have begun to shed light on its potential biological significance. In a notable investigation into the risk of breast cancer among premenopausal women, circulating levels of this compound were identified as having a significant association with disease risk. researchgate.netnih.gov The study found that higher levels of this compound were associated with a lower risk of developing breast cancer. researchgate.netnih.gov This inverse association remained significant even after adjusting for established breast cancer risk factors. nih.gov While this points to a potential role in cellular processes related to cancer pathophysiology, the precise signaling pathways modulated by this compound are not yet well understood. researchgate.net

Current Understanding of General Biological Function

The general biological function of this compound is an emerging area of scientific inquiry. While it is recognized as a human metabolite derived from tryptophan metabolism, detailed knowledge of its functions remains limited. hmdb.caresearchgate.net

The most significant finding to date regarding its physiological role is its inverse association with breast cancer risk. researchgate.netnih.gov Research has identified this compound as one of several metabolites whose higher circulating levels may be protective against breast cancer in predominantly premenopausal women. hmdb.canih.gov This suggests a potential role in metabolic or signaling pathways that influence tumorigenesis, although the direct mechanisms have not been elucidated. researchgate.net It is considered a benzenoid compound, and along with kynurenic acid, another tryptophan metabolite, its association with reduced breast cancer risk highlights the potential importance of the kynurenine pathway in cancer biology. researchgate.net

Beyond this association, specific biological functions have not been extensively characterized. Its transport and interaction with cellular components are still areas requiring further investigation.

Research Findings on this compound and Breast Cancer Risk

The following table summarizes the findings from a case-control study investigating the association between circulating metabolites and breast cancer risk in premenopausal women.

| Metabolite | Association with Breast Cancer Risk | Odds Ratio (OR) per 1-SD increase (95% CI) | Model Adjustment | Reference |

| This compound | Inverse | 0.84 (0.76–0.92) | Simple Model | nih.gov |

| This compound | Inverse | 0.85 (0.77–0.93) | Adjusted for breast cancer risk factors | nih.gov |

Molecular Interactions with Biological Transporter Systems

Substrate Recognition and Transport Dynamics by Organic Anion Transporters

Organic anion transporters belong to the SLC22A superfamily of solute carriers. nih.gov OAT1 and OAT3 are the major OATs expressed on the basolateral membrane of kidney proximal tubule cells. mdpi.com They function as secondary active transporters, typically exchanging extracellular organic anions for intracellular dicarboxylates like α-ketoglutarate. proteopedia.orgnih.gov This process allows the cell to accumulate organic anions against a concentration gradient, preparing them for subsequent efflux into the urine. physiology.org Molecular dynamics simulations show that upon binding substrates like 2-aminohippuric acid, OAT1 undergoes conformational changes, particularly involving movements in the region of helix 11 and 12, which are thought to be part of the transport mechanism. researchgate.net

Both OAT1 (SLC22A6) and OAT3 (SLC22A8) transport this compound, but they exhibit different affinities and specificities for this substrate. physiology.orgacs.org Research consistently demonstrates that OAT1 is the high-affinity transporter for this compound. physiology.orgnih.gov Studies have shown that OAT1 has a 5 to 10 times higher affinity for PAH than OAT3, suggesting it is a major player in the renal secretion of this compound. physiology.org

The inhibitory effects of this compound are also more potent for OAT1 compared to OAT3. acs.org This differential affinity is a key aspect of their distinct physiological roles. While both transporters handle a broad range of overlapping substrates, OAT1 is generally associated with smaller organic anions, whereas OAT3 tends to transport bulkier and more hydrophobic molecules. ru.nl

In studies using human kidney slices, the uptake of this compound was found to be a saturable process, with Michaelis-Menten constant (Km) values ranging from 31 to 48 µM. nih.gov This uptake is primarily attributed to OAT1 activity. nih.gov For comparison, other high-affinity substrates for OATs include aristolochic acid I, which shows a very high affinity for both human OAT1 (inhibition constant, Ki = 0.6 µM) and OAT3 (Ki = 0.5 µM). kcl.ac.uk

| Transporter | Parameter | Value | Context | Source |

|---|---|---|---|---|

| hOAT1 | Km | 31 - 48 µM | Uptake in human kidney slices, primarily mediated by hOAT1. | nih.gov |

| OAT1 vs OAT3 | Relative Affinity | 5-10 times higher for OAT1 | Comparative affinity for PAH. | physiology.org |

| hOAT1 | Inhibition | Higher potency | Inhibitory effect of p-aminohippurate (B12120003) is greater on hOAT1 than hOAT3. | acs.org |

| rOat1 | Inhibition | Higher potency | Inhibitory effect of p-aminohippurate is greater on rOat1 than rOat3. | acs.org |

Modulation of Organic Anion Transporter Activity and Implications for Endogenous Substrates

As a substrate and inhibitor of OATs, this compound can modulate the transport of other compounds, leading to significant drug-drug or drug-endogenobiotica interactions. acs.orggoogle.com By competing for the same binding sites on OAT1 and OAT3, this compound can inhibit the uptake and subsequent renal clearance of other OAT substrates. nih.govgoogle.com

Research using human kidney slices has demonstrated this modulatory effect. This compound was found to be a more potent inhibitor of the uptake of 2,4-dichlorophenoxyacetate (B1228070) (a classic OAT1 substrate) than it was for benzylpenicillin and dehydroepiandrosterone (B1670201) sulfate (B86663) (substrates with higher affinity for OAT3). nih.gov This highlights how the differential affinity of this compound for OAT isoforms can lead to selective interactions. nih.gov

The implications for endogenous substrates are significant. OAT1 and OAT3 are responsible for clearing a variety of endogenous metabolites, signaling molecules, and uremic toxins from the blood. mdpi.comru.nl For instance, OAT1 and OAT3 are involved in the transport of urate, and their modulation can impact uric acid homeostasis. nih.gov The transporters also handle TCA cycle intermediates like α-ketoglutarate, and their activity is linked to cellular energy metabolism. ru.nl Inhibition of these transporters by a high concentration of a compound like this compound could potentially lead to the accumulation of endogenous substrates, which may have physiological or pathological consequences.

| Modulator | Affected Substrate | Affected Transporter(s) | Observed Effect | Source |

|---|---|---|---|---|

| p-Aminohippuric Acid (PAH) | 2,4-dichlorophenoxyacetate (2,4-D) | OAT1 | Potent inhibition of uptake. | nih.gov |

| p-Aminohippuric Acid (PAH) | Benzylpenicillin (PCG) | OAT3 | Less potent inhibition of uptake compared to OAT1 substrates. | nih.gov |

| p-Aminohippuric Acid (PAH) | Dehydroepiandrosterone sulfate (DHEAS) | OAT3 | Less potent inhibition of uptake compared to OAT1 substrates. | nih.gov |

| Probenecid (B1678239) | p-Aminohippuric Acid (PAH) | OAT1, OAT3 | Strong inhibition of transport. | acs.orgmarshall.edu |

Mechanistic Studies of 2 Aminohippuric Acid in Pathophysiological Processes

Roles in Cellular Homeostasis and Stress Responses

Scientific investigation into the direct roles of 2-Aminohippuric acid in fundamental cellular processes such as homeostasis and specific stress responses is currently limited. The existing body of research primarily identifies it as a metabolic product rather than an active modulator of these pathways. This compound, also known as o-aminohippuric acid, is a conjugate of glycine (B1666218) and anthranilic acid. hmdb.ca Anthranilic acid is a downstream metabolite of the essential amino acid tryptophan, formed via the kynurenine (B1673888) pathway. hmdb.camdpi.com

The kynurenine pathway itself is a critical metabolic route that is highly responsive to immunological and inflammatory stimuli, which represent forms of cellular and systemic stress. mdpi.com Dysregulation of this pathway is associated with a variety of disease states. mdpi.compensoft.net However, the specific functions of its terminal metabolites, including this compound, are not well-defined. While studies have linked other metabolites of the kynurenine pathway to functions like antioxidative properties, the direct involvement of this compound in mitigating cellular stress, such as oxidative or endoplasmic reticulum stress, has not been explicitly demonstrated in the available literature. medrxiv.org Research on the effects of chemical stressors on renal organic anion transport has focused on its structural isomer, p-aminohippuric acid, rather than this compound, leaving its specific role in cellular defense and equilibrium an area for future investigation. nih.govnih.gov

Implications in Systemic Metabolic Dysregulation within Amino Acid Metabolism

The primary implication of this compound in systemic metabolic dysregulation stems from its position as a metabolite within the tryptophan-kynurenine pathway. hmdb.camedrxiv.org Altered levels of this compound in circulation can, therefore, serve as a biomarker indicating shifts or disturbances in tryptophan metabolism. tci-thaijo.orgnih.gov The tryptophan-kynurenine pathway is the main route for tryptophan degradation in the body and its dysregulation is linked to numerous pathological conditions, including cancer and immune-related diseases. mdpi.comnih.govcpn.or.kr

The most significant research findings link circulating this compound to cancer risk, suggesting its role as an indicator of metabolic status. A large prospective study involving predominantly premenopausal women (the Nurses' Health Study II) identified a consistent inverse association between blood levels of this compound and the risk of developing breast cancer. nih.gov In this cohort, higher concentrations of this compound were associated with a lower risk of breast cancer, even after adjusting for established risk factors. nih.gov This suggests that the metabolic phenotype characterized by higher production of this compound may be protective.

Additionally, this compound (as O-aminohippuric acid) is being explored as a potential noninvasive urinary biomarker for the detection of lung cancer. tci-thaijo.org The establishment of a reference interval for its urinary concentration in healthy individuals provides a baseline for evaluating its diagnostic potential in disease states. tci-thaijo.org

The table below summarizes key findings from a major study on the association between circulating this compound and breast cancer risk.

Table 1: Association between Circulating this compound and Breast Cancer Risk Data extracted from a nested case-control study within the Nurses' Health Study II. The odds ratio (OR) represents the risk of breast cancer per 1-standard deviation increase in the metabolite level.

| Metabolite | Model | Odds Ratio (OR) | 95% Confidence Interval (CI) | Reference |

|---|---|---|---|---|

| This compound | Simple Model | 0.84 | 0.76 - 0.92 | nih.gov |

| Adjusted Model** | 0.85 | 0.77 - 0.93 | nih.gov |

These findings underscore the role of this compound as a marker of metabolic processes within the tryptophan pathway that are relevant to pathophysiology. However, it remains to be determined whether this compound is simply an indicator of pathway activity or if it has a direct, functional role in modulating systemic metabolism.

Synthetic Methodologies and Design of Aminohippuric Acid Analogs for Translational Research

Chemical Synthesis Pathways for 2-Aminohippuric Acid

This compound, also known as N-(2-aminobenzoyl)glycine, is the ortho-isomer of aminohippuric acid. chemicalbook.com It is classified as an N-acylglycine and is structurally composed of an anthranilic acid moiety linked to glycine (B1666218). chemicalbook.com While various synthetic routes exist for hippuric acid derivatives, a specific and efficient pathway for the synthesis of this compound involves the hydrolysis of its corresponding ethyl ester.

The synthesis proceeds from the precursor, Glycine, N-(2-aminobenzoyl)-, ethyl ester. chemicalbook.com This ester is subjected to hydrolysis using a base, such as sodium hydroxide, in an aqueous solution. The reaction is typically carried out at a controlled temperature range of 25-30°C for a short duration of approximately 30 minutes to yield this compound with high purity. chemicalbook.com Research has reported achieving a yield of 89.31% through this specific method. chemicalbook.com

Table 1: Synthesis of this compound via Ester Hydrolysis

| Starting Material | Reagent | Solvent | Temperature | Duration | Yield | Reference |

|---|---|---|---|---|---|---|

| Glycine, N-(2-aminobenzoyl)-, ethyl ester | Sodium hydroxide | Water | 25-30°C | 0.5 h | 89.31% | chemicalbook.com |

Development and Characterization of Aminohippuric Acid Analogs as Research Probes

The development of analogs of aminohippuric acids has been a significant area of research, particularly for creating probes for medical imaging and functional studies of the kidneys. These analogs are often designed to be labeled with radionuclides, enabling their use as radiopharmaceuticals. While para-aminohippuric acid (p-aminohippuric acid or PAH) is widely known for its use in measuring renal plasma flow, its analogs have been synthesized to serve as imaging agents that are readily cleared by the kidneys. wikipedia.org

A notable example of an aminohippuric acid analog developed for renal imaging is p-[(bisacarboxymethyl)aminomethyl carbamino] hippuric acid, commonly known as PAHIDA. nih.govresearchgate.net Although an analog of p-aminohippuric acid, its development illustrates the principles of designing such probes for translational research.

Synthesis and Labeling: PAHIDA is synthesized by coupling p-aminohippuric acid with nitrilotriacetic acid anhydride. nih.gov The resulting compound can then be labeled with the radionuclide Technetium-99m (99mTc). nih.gov This process involves the reduction of 99mTc, typically using stannous (Sn(II)) ions, which then forms a stable complex with the PAHIDA molecule at a pH of approximately 5.8. nih.gov The purity of the final radiolabeled complex, 99mTc-PAHIDA, has been reported to be greater than 98%, with the complex remaining stable for up to 8 hours after preparation. nih.govresearchgate.net The structure of the synthesized compound is confirmed using analytical techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net

Evaluation as a Research Probe: The evaluation of 99mTc-PAHIDA as a renal imaging agent has been conducted through biodistribution studies in animal models, such as rats. These studies are critical to understanding how the analog is distributed throughout the body and its specificity for the target organ. Following intravenous injection, 99mTc-PAHIDA is rapidly cleared from the bloodstream and accumulates in the kidneys, with minimal uptake in other organs like the liver. nih.govresearchgate.net This high kidney specificity is a desirable characteristic for a renal imaging agent.

Biodistribution studies in white rats demonstrated that the maximum accumulation in the kidneys, ranging from 6-10% of the injected dose, occurred within 2 minutes of injection. nih.govresearchgate.net In contrast, accumulation in the liver was significantly lower, at 2-4% of the dose. nih.govresearchgate.net Comparative studies have shown that while 99mTc-PAHIDA has a lower kidney uptake than another renal agent, 99mTc-MAG3, its blood clearance is comparable to 99mTc-DTPA. akjournals.com

Table 2: Comparative Biodistribution of 99mTc-PAHIDA and Other Renal Agents in Rats (% Injected Dose/Gram)

| Time | Organ | 99mTc-PAHIDA | 99mTc-MAG3 | 99mTc-DTPA |

|---|---|---|---|---|

| 5 min | Kidney | 8.84 | 12.01 | 4.88 |

| Liver | 1.83 | 2.01 | 0.43 | |

| Blood | 1.62 | 1.55 | 1.86 | |

| 30 min | Kidney | 2.12 | 3.51 | 1.48 |

| Liver | 0.81 | 1.05 | 0.21 | |

| Blood | 0.51 | 0.45 | 0.99 | |

| 60 min | Kidney | 0.88 | 1.25 | 0.84 |

| Liver | 0.45 | 0.65 | 0.18 | |

| Blood | 0.28 | 0.21 | 0.68 |

Data adapted from a comparative pharmacokinetic study. akjournals.com

Preliminary clinical evaluations have shown that 99mTc-PAHIDA provides excellent visualization of the kidneys, comparable to the established agent 131I-hippuran. nih.gov However, it exhibits a slightly slower rate of urinary elimination. nih.gov The rapid excretion into the urine with no significant alternative clearance pathways makes it an effective agent for producing high-quality renal scintigrams. nih.gov

Table of Mentioned Compounds

| Compound Name | Other Names / Synonyms |

|---|---|

| This compound | N-(2-aminobenzoyl)glycine; o-Aminohippuric acid |

| p-Aminohippuric acid | para-Aminohippuric acid; 4-Aminohippuric acid; PAH |

| Glycine | - |

| Glycine, N-(2-aminobenzoyl)-, ethyl ester | N-Anthraniloylglycine ethyl ester |

| Sodium hydroxide | - |

| PAHIDA | p-[(bisacarboxymethyl)aminomethyl carbamino] hippuric acid |

| Nitrilotriacetic acid anhydride | - |

| Technetium-99m | 99mTc |

| 131I-hippuran | Ortho-iodohippurate (OIH) labeled with Iodine-131 |

| 99mTc-MAG3 | Technetium-99m mercaptoacetyltriglycine |

Cutting Edge Analytical Techniques for the Precise Quantification of 2 Aminohippuric Acid in Biological Matrices

Chromatographic-Mass Spectrometric Approaches

The coupling of liquid chromatography with mass spectrometry stands as the gold standard for the quantification of small molecules like 2-aminohippuric acid in complex biological matrices. This hybrid technique offers exceptional selectivity and sensitivity, allowing for the accurate determination of the analyte even at low concentrations.

High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a robust and widely adopted method for the quantification of this compound. researchgate.netuq.edu.aunih.gov This technique involves the chromatographic separation of the analyte from matrix components followed by its specific detection and quantification by a tandem mass spectrometer. The high specificity is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion of the analyte is selected and fragmented, and a resulting characteristic product ion is monitored. researchgate.netuq.edu.aunih.gov

Sample preparation for HPLC-MS/MS analysis is typically straightforward, often involving a simple protein precipitation step with a solvent like acetonitrile (B52724) for plasma samples, and dilution for urine samples. researchgate.netuq.edu.aunih.gov Various chromatographic strategies have been employed. Reversed-phase chromatography using C18 columns is common, as is Hydrophilic Interaction Chromatography (HILIC), which is an effective alternative for separating polar compounds like this compound. researchgate.netnih.govresearchgate.net Detection is frequently performed using an electrospray ionization (ESI) source, which can be operated in either positive or negative ion mode, depending on the specific method. nih.govresearchgate.net For instance, one method used positive ion mode ESI and monitored the mass transition m/z 195.2 → 120.2 for PAH. researchgate.netnih.gov Another approach utilized negative ion mode, monitoring the transition m/z 192.9 → 149.1. researchgate.netnih.gov These methods have been validated according to regulatory standards and have demonstrated good linearity, accuracy, and precision over relevant concentration ranges. uq.edu.au

| Biological Matrix | Chromatographic Column | Mobile Phase Composition | Ionization/Detection Mode | MRM Transition (m/z) | Linear Range | Internal Standard | Reference |

|---|---|---|---|---|---|---|---|

| Human Plasma & Urine | Cosmosil HILIC | 20mM Ammonium acetate (B1210297) buffer and Acetonitrile (45:55, v/v) | ESI Negative / MRM | 192.9 → 149.1 | 0.2–100 mg/L | para-Aminosalicylic acid | researchgate.netnih.gov |

| Rat Plasma | Symmetry C18 | A: 2 mM Ammonium formate (B1220265) and 0.1% Formic acid in water B: 2 mM Ammonium formate and 0.1% Formic acid in Acetonitrile (A:B, 30:70, v/v) | ESI Positive / MRM | 195.2 → 120.2 | 0.1–500 µg/mL | Acetaminophen | researchgate.netnih.gov |

Ultra-High Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) for Multi-Metabolite Analysis

To meet the demands for higher throughput and sensitivity, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry has emerged as a powerful analytical tool. core.ac.uknih.gov UHPLC systems utilize columns with smaller particle sizes (typically under 2 µm), which allows for faster separations and improved resolution compared to conventional HPLC. core.ac.uk This speed makes UHPLC-MS/MS particularly suitable for large-scale studies and for methods where multiple analytes are measured simultaneously. core.ac.ukslideplayer.com

A key advantage of UHPLC-MS/MS is the ability to develop multi-metabolite panels. For instance, a single, rapid UHPLC-MS/MS method was developed for the simultaneous determination of this compound, iohexol, and creatinine (B1669602) in plasma from pigs and chickens to assess renal function. core.ac.uknih.gov This method featured a total run time of just 10 minutes. core.ac.uknih.gov The increased specificity of MS/MS detection often permits simplified sample preparation protocols, such as protein precipitation, without compromising analytical accuracy. core.ac.uk These assays demonstrate excellent linearity and sensitivity, with limits of quantification for this compound reaching as low as 0.25 µg/mL in plasma. core.ac.uknih.gov The development of such methods facilitates comprehensive metabolic assessments in a time- and cost-effective manner. core.ac.uk

| Biological Matrix | Chromatographic Column | Mobile Phase Composition | Total Run Time | Linear Range (for PAH) | Limit of Quantification (for PAH) | Simultaneously Analyzed Compounds | Reference |

|---|---|---|---|---|---|---|---|

| Porcine & Broiler Chicken Plasma | Hypersil Gold aQ | Gradient with 0.1% Formic acid in water and 0.1% Formic acid in methanol | 10 min | 0.25–90 µg/mL | 0.25 µg/mL | Iohexol, Creatinine | core.ac.uknih.gov |

| Human Plasma & Serum | HSS T3 C18 | Gradient with 0.1% Formic acid in water and 0.1% Formic acid in acetonitrile | 7.5 min | Validated for 33 amino compounds (2-800 µM) | Not specified for PAH alone | 65 other amino acids and biogenic amines | acs.orgacs.org |

Electrophoretic Separation Techniques

Capillary electrophoresis offers an alternative to chromatographic methods, providing high separation efficiency, minimal sample consumption, and rapid analysis times.

Capillary Electrophoresis for High-Resolution Biofluid Analysis

Capillary electrophoresis (CE) is a versatile analytical technique that separates ions based on their electrophoretic mobility in an applied electric field. xjtu.edu.cn It is particularly advantageous for analyzing small volumes of biological fluids. xjtu.edu.cnresearchgate.net CE methods have been successfully developed for the determination of this compound in human saliva and urine. nih.govowlstonemedical.com

In a typical CE setup for this compound analysis, a fused silica (B1680970) capillary is used with a buffer system, such as a borax (B76245) running buffer at an alkaline pH (e.g., pH 9.2). nih.gov A separation voltage is applied across the capillary, leading to the migration and separation of analytes. Detection can be achieved using UV absorbance or, for enhanced sensitivity and selectivity, by coupling the CE system with an electrochemical detector. nih.gov One study demonstrated that under optimal conditions, this compound could be well-separated from coexisting analytes like uric acid within 21 minutes. nih.gov The method showed a good linear relationship over two orders of magnitude with detection limits in the micromolar range, making it a viable and convenient method for clinical and research applications. nih.gov

| Biological Matrix | Separation Buffer | Separation Voltage | Detection Method | Analysis Time | Detection Limit (S/N=3) | Reference |

|---|---|---|---|---|---|---|

| Human Saliva & Urine | 80 mmol/L Borax running buffer (pH 9.2) | 14 kV | Electrochemical Detection | < 21 min | 5.01 x 10-7 to 2.00 x 10-6 mol/L | nih.gov |

| Urine & Plasma | 50 mmol/L Borate buffer (pH 10.2) | Not specified | Ultraviolet Detection | Not specified | Not specified | researchgate.net |

Advanced Spectrophotometric and Electrochemical Detection Methods in Research Settings

Beyond mainstream chromatography and electrophoresis, novel detection methods based on spectrophotometry and electrochemistry are being explored in research settings to create sensitive and specific sensors for this compound.

Recent research has focused on developing sensitive spectrofluorometric methods by taking advantage of host-guest chemistry. One such method enhances the native fluorescence of this compound through its inclusion in a β-cyclodextrin complex. rsc.org This interaction leads to the formation of an excimer state with an enhanced fluorescence signal, allowing for a detection limit as low as 0.015 µM. rsc.org Another innovative approach uses a fluorescent nanosystem based on graphene quantum dots encapsulated within a cobalt–hemin metal-organic framework (MOF). sciopen.com The fluorescence of the quantum dots is initially quenched by the MOF but is recovered upon the introduction of this compound, which preferentially binds to the cobalt ions. This "turn-on" sensor achieved a very low detection limit of 2.75 ng/mL. sciopen.com

In the realm of electrochemistry, novel sensors are being fabricated using advanced nanomaterials. One study reported an electrochemical sensor based on a hydroxyapatite-titanium dioxide (HAP-TiO2) nanocomposite for the simultaneous detection of this compound and uric acid. researchgate.net The nanocomposite-modified electrode showed improved electrocatalytic activity towards the oxidation of both analytes, with a detection limit for this compound estimated at 37 nM. researchgate.net Such sensor-based technologies hold promise for the development of rapid and potentially portable diagnostic tools. researchgate.net

| Method Type | Principle | Matrix | Linear Range | Detection Limit | Reference |

|---|---|---|---|---|---|

| Spectrofluorometry | Fluorescence enhancement via β-cyclodextrin inclusion complex | Aqueous solution, Spiked Urine | 0.05–100 µM | 0.015 µM | rsc.org |

| Fluorescent Nanosensor | "Turn-On" fluorescence of Graphene Quantum Dots@Co–hemin MOF | Not specified | 20–400 ng/mL | 2.75 ng/mL | sciopen.com |

| Electrochemical Sensor | Electrocatalytic oxidation on a Hydroxyapatite-Titanium Dioxide (HAP-TiO2) nanocomposite modified electrode | Buffer, Human Urine | 50 nM to 5.760 mM | 37 nM | researchgate.net |

Exploration of 2 Aminohippuric Acid in Advanced Therapeutic and Diagnostic Strategies

Strategies for Renal Protection in Targeted Radiopharmaceutical Therapies

Targeted radiopharmaceutical therapies represent a significant advancement in cancer treatment, delivering radiation directly to tumor cells while minimizing exposure to healthy tissues. However, nephrotoxicity remains a critical dose-limiting factor for many of these therapies due to the renal excretion pathway of many radiolabeled molecules. google.com This has spurred research into effective renal protection strategies, with 2-Aminohippuric acid (also known as para-aminohippuric acid or PAH) emerging as a promising agent.

Modulation of Renal Clearance and Enhancement of Radiopharmaceutical Biodistribution

This compound has been shown to modulate the renal clearance of radiopharmaceuticals, which in turn can enhance their biodistribution. google.comgoogle.com By competitively inhibiting renal transporters responsible for the secretion of radiolabeled compounds, this compound can prolong their circulation time in the bloodstream. google.comgoogle.com This extended circulation allows for greater accumulation of the radiopharmaceutical in the target tumor tissue, potentially improving therapeutic efficacy and diagnostic sensitivity. google.comgoogle.com

The mechanism behind this modulation lies in this compound's interaction with various renal transporters. It is a known substrate and inhibitor for a broad range of transporters, including organic anion transporters (OATs) and organic cation transporters (OCTs). google.comgoogle.com Many radiopharmaceuticals, particularly small molecules and peptides, are cleared from the body via these same transporters. nih.govwikidoc.org By saturating these transporters, this compound effectively reduces the renal excretion of the co-administered radiopharmaceutical. nih.gov

Preclinical studies in rats have demonstrated the effectiveness of this compound in this role. For instance, co-administration of this compound with various small-peptide radiopharmaceuticals, such as [¹⁷⁷Lu]Lu-DOTATOC and [¹⁷⁷Lu]Lu-DOTATATE, resulted in a significant reduction in renal uptake. nih.govsnmjournals.org Specifically, the renal uptake of [¹⁷⁷Lu]Lu-DOTATOC was reduced by 46% and that of [¹⁷⁷Lu]Lu-DOTATATE by 83% at one hour post-injection when co-administered with this compound compared to a control. nih.gov This reduction in kidney accumulation was accompanied by an increased bioavailability of the radiopharmaceutical. google.comsnmjournals.org

| Radiopharmaceutical | Molecular Weight (kDa) | Reduction in Renal Uptake with this compound (1h post-injection) | Reference |

| [¹⁷⁷Lu]Lu-DOTATOC | 0.9 - 2.5 | 46% | nih.gov |

| [¹⁷⁷Lu]Lu-DOTATATE | 0.9 - 2.5 | 83% | nih.gov |

| [¹⁷⁷Lu]Lu-DOTA-JR11 | 0.9 - 2.5 | 63% | nih.gov |

| [¹⁷⁷Lu]Lu-PSMA-I&T | Not specified | 34% (AUC within first hour) | nih.gov |

| [⁶⁸Ga]Ga-PSMA-11 | Not specified | 19% (AUC within first hour) | nih.gov |

This table presents data from a preclinical study in rats, showing the percentage reduction in renal uptake of various radiopharmaceuticals when co-administered with this compound compared to a control.

Mechanisms of Renal Toxicity Attenuation in Therapeutic Modalities

The primary mechanism by which this compound attenuates renal toxicity from radiopharmaceuticals is by reducing the radiation dose delivered to the kidneys. google.comsnmjournals.org By inhibiting the uptake of radiolabeled compounds into the renal tubules, this compound minimizes the time the radioactive substance spends in close proximity to sensitive kidney tissues. google.comnih.gov This reduction in renal residence time directly translates to a lower absorbed radiation dose, thereby mitigating the risk of radiation-induced nephropathy. snmjournals.orgnih.gov

The interaction of this compound with organic anion transporters (OATs) is central to this protective effect. snmjournals.org OATs, particularly OAT1 and OAT3, are located on the basolateral membrane of proximal tubule cells and are responsible for the uptake of a wide variety of organic anions from the blood into the kidney cells for secretion into the urine. google.comnih.gov Many radiolabeled peptides and small molecules are substrates for these transporters. nih.govsnmjournals.org By competing for these transporters, this compound effectively blocks the entry of the radiopharmaceutical into the renal cells, thus preventing its accumulation and subsequent toxicity. google.comnih.gov

Furthermore, the protective effect of this compound appears to be broad-spectrum, as it interacts with multiple transporter proteins. google.comgoogle.com This suggests its potential utility with a wide range of radiopharmaceuticals, irrespective of their specific carrier molecule. google.comgoogle.com Clinical studies in patients with neuroendocrine tumors undergoing peptide receptor radiotherapy (PRRT) with ¹⁷⁷Lu-DOTATOC have shown that co-infusion of this compound provides nephroprotection comparable to the standard amino acid solutions, but with the potential for shorter infusion times and fewer side effects like nausea and hyperkalemia. snmjournals.orgnih.gov

Investigational Potential as a Direct Therapeutic Agent or Pharmacological Modulator

Beyond its role in renal protection, there is emerging interest in the investigational potential of this compound as a direct therapeutic agent or a pharmacological modulator in other contexts.

Historically, during World War II, para-aminohippurate was co-administered with penicillin to prolong its circulation time. wikipedia.orgchemicalbook.com Both substances compete for the same renal transporter, so this compound decreased the clearance of penicillin, leading to more effective antibacterial therapy. wikipedia.orgchemicalbook.com This historical use provides a foundational example of its capacity as a pharmacological modulator to alter the pharmacokinetics of other drugs. wikipedia.org

More recently, its interactions with various drug transporters have opened up avenues for investigation. As an inhibitor of OAT1 and OAT3, this compound could potentially be used to modulate the disposition of other drugs that are substrates for these transporters, which could be beneficial in either reducing toxicity or enhancing efficacy. drugbank.comdrugbank.com For instance, it can decrease the excretion of drugs like methotrexate (B535133) and mycophenolate by competing for renal tubular clearance. medscape.com

Investigations into Xenobiotic Induced Toxicity Mechanisms and Perturbations of Aminohippuric Acid Transport

Impact of Environmental Toxicants on Renal Aminohippuric Acid Transport (e.g., Aluminum)

Aluminum, a ubiquitous environmental toxicant, has been shown to induce nephrotoxicity by affecting renal tubular cell metabolism and transport functions. researchgate.netnih.gov Chronic exposure to aluminum leads to its accumulation in renal tissue, which in turn promotes oxidative stress, evidenced by increased lipid peroxidation and decreased levels of glutathione (B108866) (GSH) and glutathione S-transferase (GST) activity. nih.gov

This cellular damage has a direct impact on the renal transport of organic anions. Studies using rat renal cortex slices have demonstrated that chronic aluminum accumulation significantly decreases the transport of p-aminohippuric acid (PAH), a substance handled by the same transport system as 2-aminohippuric acid. nih.gov Specifically, the maximal rate of PAH uptake (Vmax) was diminished in aluminum-treated rats, while the transporter's affinity for PAH (Km) remained unchanged. nih.gov This suggests that aluminum toxicity reduces the number or activity of functional organic anion transporters rather than altering their binding characteristics. nih.gov The slice-to-medium ratio, an indicator of PAH accumulation, was significantly lower in rats treated with aluminum compared to control groups. nih.gov

Furthermore, aluminum deposition in renal tissues can lead to the degeneration of renal tubular cells, altering cellular metabolism and triggering oxidative stress. researchgate.net This cascade of events impairs the transport of p-aminohippuric acid and can disrupt sodium and water balance, ultimately contributing to nephrotoxicity. researchgate.netnih.gov The damage to proximal tubular cells is also indicated by an increased urinary excretion of alkaline phosphatase, suggesting a loss of the apical brush border membranes where some transport proteins are located. nih.gov

Table 1: Effect of Chronic Aluminum Lactate (B86563) Administration on Renal Parameters in Rats

| Parameter | Control Group | Aluminum-Treated Group | Significance | Reference |

| Renal Accumulation of PAH (Slice-to-Medium Ratio) | 3.06 ± 0.02 | 2.26 ± 0.04 | P<0.0001 | nih.gov |

| Urinary Alkaline Phosphatase (IU/mg inulin) | 2.2 ± 0.6 | 5.1 ± 0.5 | P<0.05 | nih.gov |

Data adapted from a study on the effects of 3-month aluminum lactate administration in male Wistar rats. nih.gov

Inhibition of Aminohippuric Acid Uptake by Specific Nephrotoxic Compounds (e.g., Atractyloside (B1665827), Platinum Group Metal Complexes)

The transport of aminohippuric acid is also a target for various specific nephrotoxic compounds, which can inhibit its uptake and secretion, leading to renal dysfunction.

Atractyloside: This diterpenoid glycoside is a known nephrotoxin that causes selective injury to the proximal tubule. nih.gov Its toxicity is primarily attributed to the inhibition of the mitochondrial ADP/ATP carrier, which is crucial for cellular energy production. ucl.ac.ukcore.ac.uk The depletion of intracellular ATP is an early event in atractyloside-induced toxicity. nih.gov This loss of cellular energy subsequently impairs metabolic functions and transport processes, including the uptake of p-aminohippuric acid (PAH). nih.gov

In vitro studies using precision-cut renal cortical slices from both rats and pigs have shown that atractyloside inhibits PAH accumulation in a concentration-dependent manner. nih.govucl.ac.uknih.gov This inhibition occurs concurrently with the depletion of ATP and reduced glutathione (GSH), highlighting the link between cellular energy status and transporter function. nih.gov The inhibition of PAH uptake is a direct consequence of the cellular injury targeted at the proximal tubular fragments, which are responsible for active secretion. nih.gov

Table 2: Effect of Atractyloside on p-Aminohippurate (B12120003) (PAH) Uptake in Kidney Slices

| Atractyloside Concentration (µM) | PAH Uptake (Slice/Medium Ratio) - % of Control | Species | Reference |

| 200 | Significantly Inhibited (P < 0.05) | Pig | researchgate.net |

| 500 | Significantly Inhibited | Pig | ucl.ac.uk |

| 1000 | Significantly Inhibited | Rat | nih.gov |

| 2000 | Significantly Inhibited | Rat | nih.gov |

This table synthesizes findings from multiple in vitro studies.

Platinum Group Metal Complexes: Anticancer drugs containing platinum, such as cisplatin (B142131), are widely used but are associated with significant dose-limiting nephrotoxicity. nih.govnih.gov While the primary uptake of cisplatin itself is mediated by organic cation transporters, recent research has identified a crucial role for organic anion transporters (OATs), specifically OAT1 and OAT3, in the renal toxicity of platinum compounds. nih.govnih.govresearchgate.net

These transporters are responsible for the uptake of a mercapturic acid metabolite of cisplatin from the blood into the renal tubular cells. nih.govnih.gov This metabolite acts as a precursor to a potent nephrotoxin, and its accumulation via OAT1 and OAT3 contributes significantly to cisplatin-induced renal damage. nih.govnih.gov Therefore, inhibition of aminohippuric acid transport, which is also handled by OAT1 and OAT3, is an indicator of the potential for nephrotoxicity from these compounds. physiology.orguzh.ch

Studies have shown that palladium(II)-dithiocarbamate complexes, another group of platinum group metals, also cause a significant decrease in p-aminohippuric acid uptake in renal cortical slices, even more so than cisplatin in some cases. researchgate.net This inhibition of organic anion transport is a key biochemical event contributing to the nephrotoxic effects of these metal complexes. researchgate.net

Emerging Research Avenues and Outstanding Questions in 2 Aminohippuric Acid Biology and Applications

Identification of Novel Biological Roles and Signaling Pathways

Beyond its well-established function in renal diagnostics, 2-aminohippuric acid is gaining attention for its potential involvement in systemic metabolic processes and disease pathology, particularly in cancer. Its biological activity is closely tied to its transport across cell membranes by specific transporter proteins, which represent a key signaling and interaction pathway.

Metabolic and Disease-Associated Roles

Research has identified this compound as a metabolite with potential significance in different types of cancer.

Breast Cancer: In prospective metabolomic studies of predominantly premenopausal women, higher circulating levels of this compound have been significantly associated with a lower risk of developing breast cancer. nih.govresearchgate.net In one study, it was among the metabolites with the strongest inverse association with breast cancer risk. nih.gov This suggests a potential protective role, although the underlying mechanisms remain to be elucidated.

Renal Cell Carcinoma (RCC): In contrast to the findings in breast cancer, studies on RCC have identified this compound (also referred to as 4-amino hippuric acid in this context) as a downregulated metabolite in the urine of patients. biomedgrid.combiomedgrid.com This finding suggests that cancer cells may rapidly metabolize it or that its secretion into renal tubules is impaired during the disease process. biomedgrid.com

Transport and Signaling Pathways

The movement and biological action of this compound are mediated by several organic anion transporters (OATs). selleckchem.com These transporters are crucial for its well-known renal secretion but also dictate its interaction with other substances and its potential therapeutic effects.

Organic Anion Transporters (OATs): It is a well-recognized substrate for OAT1 and OAT3, which are expressed on epithelial cells, particularly in the proximal tubules of the kidney. selleckchem.comebi.ac.uk OAT1, for instance, mediates the sodium-independent uptake of this compound. selleckchem.com

Other Transporters: Research has also shown that its transport is not limited to the OAT family. Other transporters, including the Multidrug Resistance-Associated Protein 2 (MRP2) and the sodium-phosphate transport protein 1 (NPT1), are also involved. selleckchem.com

Competitive Inhibition: Because this compound competes with other compounds for these transporters, it can influence their circulation and clearance. wikidoc.org This mechanism formed the basis of its historical use with penicillin to decrease its renal clearance and prolong its antibacterial efficacy. wikidoc.org This same principle is now being explored for modern therapeutic applications.

Translational Implications for Clinical Diagnostics and Interventions

The emerging understanding of this compound's biological roles has direct translational implications, positioning it as a potential biomarker for disease and a tool for therapeutic intervention.

Potential as a Clinical Biomarker

The association of this compound levels with specific cancers has opened avenues for its use as a diagnostic or prognostic biomarker.

Breast Cancer Risk Assessment: The consistent observation of an inverse relationship between circulating this compound and breast cancer risk suggests its potential as a biomarker in risk assessment models, particularly for premenopausal women. nih.govresearchgate.net

Renal and Lung Cancer Detection: Its status as a downregulated metabolite in the urine of RCC patients points to its utility as a potential non-invasive biomarker for this disease. biomedgrid.com Furthermore, o-aminohippuric acid (an isomer) is being investigated as a low-abundance urinary metabolite that could serve as an innovative biomarker for lung cancer, with simple HPLC methods being developed for its quantification. tci-thaijo.org

Table 1: Research Findings on this compound as a Potential Cancer Biomarker

| Cancer Type | Sample | Finding | Implication | Reference(s) |

|---|---|---|---|---|

| Breast Cancer | Blood (Circulating) | Higher levels associated with lower risk. Odds Ratio (OR) per 1-SD increase: 0.84 (95% CI: 0.76–0.92). | Potential protective biomarker. | nih.gov |

| Renal Cell Carcinoma | Urine | Found to be a downregulated metabolite in patients. | Potential diagnostic biomarker. | biomedgrid.com, biomedgrid.com |

| Lung Cancer | Urine | Considered a potential innovative biomarker. | Development of new non-invasive detection methods. | tci-thaijo.org |

Therapeutic and Interventional Applications

The ability of this compound to compete for renal transporters is being harnessed for therapeutic benefit, primarily in reducing the toxicity of other treatments.

Nephroprotection in Radiotherapy: Para-aminohippuric acid (PAH) is being investigated as a kidney-protective agent during peptide receptor radiotherapy (PRRT) for neuroendocrine tumors. snmjournals.org By competing with radiolabeled therapeutic compounds for renal transporters, PAH can reduce their accumulation in the kidneys, thereby mitigating nephrotoxic side effects. google.comgoogle.com This approach may improve the safety profile and bioavailability of these cancer therapies. snmjournals.orggoogle.com

Modulating Drug Bioavailability: The principle of competitive inhibition of renal clearance can be applied more broadly. By co-administering PAH, it is possible to prolong the circulation and increase the bioavailability of various drugs that are eliminated via the same renal transporters. wikidoc.orggoogle.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Aminohippuric acid |

| o-Aminohippuric acid |

| p-Aminohippuric acid (PAH) |

| Glycine (B1666218) |

| Anthranilic acid |

| Tryptophan |

| Kynurenic acid |

| Phenylacetylglutamine |

| Piperine |

| Creatine |

| Dimethylguanidino valeric acid (DMGV) |

| Asparagine |

| Penicillin |

| Probenecid (B1678239) |

| Benzylpenicillin |

| ¹⁷⁷Lu-DOTATOC |

| Arginine |

| Lysine |

| Iothalamate |

| Cisplatin (B142131) |

| Deoxycholic acid |

| Hippuric acid |

| Mannitol |

| Pyruvic acid |

| Scyllo-Inositol |

| Trigonelline |

Q & A

Q. What steps are critical for ensuring reproducibility in this compound research?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Share raw datasets (e.g., spectral files, chromatograms) in public repositories (Zenodo, Figshare). Publish detailed protocols on platforms like protocols.io , and adhere to journal guidelines for experimental reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.